Methyl 4-Isopropoxybenzoate Methyl 4-Isopropoxybenzoate
Brand Name: Vulcanchem
CAS No.: 35826-59-6
VCID: VC2007572
InChI: InChI=1S/C11H14O3/c1-8(2)14-10-6-4-9(5-7-10)11(12)13-3/h4-8H,1-3H3
SMILES: CC(C)OC1=CC=C(C=C1)C(=O)OC
Molecular Formula: C11H14O3
Molecular Weight: 194.23 g/mol

Methyl 4-Isopropoxybenzoate

CAS No.: 35826-59-6

Cat. No.: VC2007572

Molecular Formula: C11H14O3

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-Isopropoxybenzoate - 35826-59-6

Specification

CAS No. 35826-59-6
Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
IUPAC Name methyl 4-propan-2-yloxybenzoate
Standard InChI InChI=1S/C11H14O3/c1-8(2)14-10-6-4-9(5-7-10)11(12)13-3/h4-8H,1-3H3
Standard InChI Key ROEMZKPINYTSKV-UHFFFAOYSA-N
SMILES CC(C)OC1=CC=C(C=C1)C(=O)OC
Canonical SMILES CC(C)OC1=CC=C(C=C1)C(=O)OC

Introduction

Chemical Identity and Structure

Basic Identification

Methyl 4-Isopropoxybenzoate is a clear, colorless to almost colorless liquid with a molecular formula of C11H14O3 . The compound's structure consists of a benzoic acid methyl ester backbone with an isopropoxy group substituted at the para position relative to the ester group . This structural arrangement contributes to its specific chemical and physical properties that make it valuable for various applications.

Chemical Identification Parameters

The following table presents the key identification parameters for Methyl 4-Isopropoxybenzoate:

ParameterValue
IUPAC Namemethyl 4-propan-2-yloxybenzoate
CAS Number35826-59-6
Molecular FormulaC11H14O3
Molecular Weight194.227 g/mol
Exact Mass194.09400
EINECS Number252-740-0

Physical and Chemical Properties

Physical Properties

The physical characteristics of Methyl 4-Isopropoxybenzoate provide important information for handling, storage, and application:

PropertyValue
Physical StateClear liquid
ColorColorless to Almost colorless
Density1.051 g/cm³
Boiling Point276.9°C at 760 mmHg
Flash Point111°C
Refractive Index1.5210-1.5250
Index of Refraction1.495

Chemical Properties

The chemical behavior of Methyl 4-Isopropoxybenzoate is influenced by its functional groups, including the ester group and the ether linkage in the isopropoxy substituent. These features contribute to its reactivity profile and potential applications in synthetic organic chemistry.

Partition and Distribution Coefficients

PropertyValue
LogP (Octanol-Water Partition Coefficient)2.26040
PSA (Polar Surface Area)35.53000

These parameters indicate moderate lipophilicity and a relatively small polar surface area, which may influence the compound's biological behavior if used in pharmaceutical applications. The LogP value suggests potential for moderate membrane permeability, an important consideration for drug development applications.

Nomenclature and Synonyms

Methyl 4-Isopropoxybenzoate is known by various synonyms across scientific literature and commercial sources. The comprehensive list of synonyms is presented below:

Synonym
4-ISOPROPOXYBENZOIC ACID METHYL ESTER
methyl 4-propan-2-yloxybenzoate
methyl 4-(1-methylethoxy)benzoate
Methyl p-isopropoxybenzoate
4-propan-2-yloxybenzoic acid methyl ester
4-(1-Methylethoxy)benzoic acid methyl ester
Benzoic acid, 4-(1-methylethoxy)-, methyl ester
methyl 4-(propan-2-yloxy)benzoate
Benzoic acid, 4-(isopropyl)oxy-, methyl ester

This variety of nomenclature reflects the compound's presence across different chemical databases and literature sources, indicating its relevance in diverse research contexts.

Hazard StatementDescriptionSignal Word
H227Combustible liquidWarning
H302Harmful if swallowedWarning
H315Causes skin irritationWarning
H319Causes serious eye irritationWarning
H335May cause respiratory irritationWarning

Hazard Classes and Categories

Hazard ClassCategoryPercentage
Flammable Liquids4100%
Acute Toxicity (Oral)4100%
Skin Irritation2100%
Eye Irritation2A100%
Specific Target Organ Toxicity, Single Exposure3100%
QuantityPrice Range (Example)
100mg€29.00
250mg€30.00
1g€46.00
5g€107.00
10g€144.00
25g€209.00
100g€530.00

Note: Prices are provided as examples only and may vary by supplier, purity, and region. The availability in various quantities suggests uses ranging from analytical standards to synthetic applications.

Category
Carbonyls
Cyclic Compounds
Esters C11
Ethers
Ethers C10-C13
Organic Building Blocks
Oxygen (O) Containing Building Blocks
Pharmaceutical Standards

Structure-Activity Relationships

The structural features of Methyl 4-Isopropoxybenzoate are significant for its potential biological and chemical activities:

  • The para-isopropoxy substitution on the benzene ring may confer specific interactions with biological targets, including potential receptor binding properties.

  • The methyl ester group provides a reactive site for hydrolysis or transesterification reactions, making the compound valuable in synthetic pathways.

  • The combination of moderate lipophilicity (LogP of 2.26040) and the presence of hydrogen bond acceptor groups suggests potential for biological membrane permeation while maintaining water solubility.

This balance of properties makes Methyl 4-Isopropoxybenzoate potentially useful in medicinal chemistry and drug development applications.

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